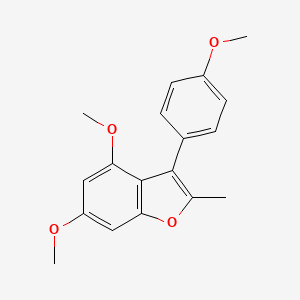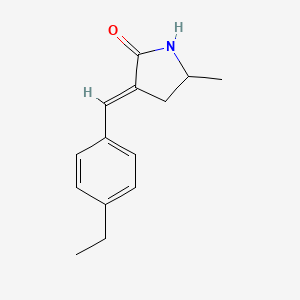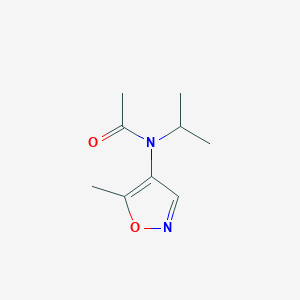![molecular formula C17H20N2O2S B12888727 N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butanamide CAS No. 138299-97-5](/img/structure/B12888727.png)
N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butyramide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a thienoquinoline core, which is a fused ring system containing both sulfur and nitrogen atoms. The acetyl and butyramide groups attached to this core further enhance its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butyramide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienoquinoline Core: This step involves the cyclization of appropriate precursors in the presence of catalysts such as palladium acetate and ligands like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) in a solvent like toluene.
Acetylation: The thienoquinoline core is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Butyramide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butyramide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the acetyl or butyramide groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butyramide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butyramide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-(3’,4’,5’-Trimethoxyanilino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridines .
- 4,5,6,7-Tetrahydrobenzo[b]thiophene analogues .
Uniqueness
N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butyramide stands out due to its unique structural features, such as the combination of acetyl and butyramide groups with the thienoquinoline core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications .
Properties
CAS No. |
138299-97-5 |
|---|---|
Molecular Formula |
C17H20N2O2S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butanamide |
InChI |
InChI=1S/C17H20N2O2S/c1-3-6-15(21)19(11(2)20)16-12-7-4-5-8-14(12)18-17-13(16)9-10-22-17/h9-10H,3-8H2,1-2H3 |
InChI Key |
IVXHQLDRYHUFIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(C1=C2C=CSC2=NC3=C1CCCC3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-Benzofuran-5-yl)methyl]-2,6-dibromo-N-methylpyridin-4-amine](/img/structure/B12888650.png)
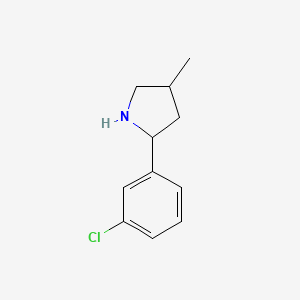
![2,3,6-Trimethyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12888656.png)
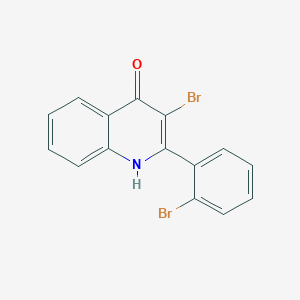
![2-(Aminomethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12888666.png)
![(1S,6S,7R,8AS)-1-ethyl-6,7-dihydroxytetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one](/img/structure/B12888680.png)
![3-(Quinolin-8-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12888687.png)

![2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B12888712.png)
